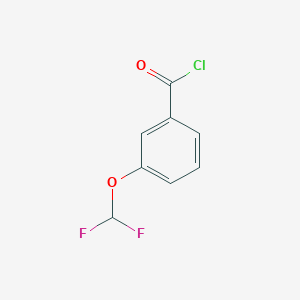
3-(Difluoromethoxy)benzoyl chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(Difluoromethoxy)benzoyl chloride is an organic compound with the molecular formula C8H5ClF2O2. It is a derivative of benzoyl chloride, where the benzene ring is substituted with a difluoromethoxy group at the 3-position. This compound is used in various chemical reactions and has applications in scientific research and industrial processes .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Difluoromethoxy)benzoyl chloride typically involves the reaction of 3-(difluoromethoxy)benzoic acid with thionyl chloride (SOCl2) or oxalyl chloride (COCl)2. The reaction is carried out under reflux conditions, and the resulting product is purified by distillation or recrystallization .
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the product. The process involves careful control of temperature, pressure, and reaction time to achieve efficient conversion of the starting materials .
Analyse Chemischer Reaktionen
Types of Reactions
3-(Difluoromethoxy)benzoyl chloride undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom in the benzoyl chloride group can be replaced by nucleophiles such as amines, alcohols, and thiols.
Hydrolysis: In the presence of water, the compound hydrolyzes to form 3-(difluoromethoxy)benzoic acid and hydrochloric acid.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as amines (e.g., aniline), alcohols (e.g., methanol), and thiols (e.g., thiophenol) are commonly used.
Hydrolysis: The reaction is performed in aqueous acidic or basic conditions, often at room temperature.
Major Products Formed
Wissenschaftliche Forschungsanwendungen
Wirkmechanismus
The mechanism of action of 3-(Difluoromethoxy)benzoyl chloride involves its reactivity as an acylating agent. The compound reacts with nucleophiles to form acylated products. The difluoromethoxy group enhances the electrophilicity of the carbonyl carbon, making it more reactive towards nucleophilic attack. This property is exploited in various chemical transformations and modifications of biomolecules .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-(Trifluoromethoxy)benzoyl chloride
- 4-(Difluoromethoxy)benzoyl chloride
- 3-(Difluoromethoxy)benzenesulfonyl chloride
Uniqueness
3-(Difluoromethoxy)benzoyl chloride is unique due to the presence of the difluoromethoxy group at the 3-position, which imparts distinct electronic and steric properties. This makes it more reactive compared to its analogs with different substituents. The compound’s reactivity and versatility make it valuable in various chemical and industrial applications .
Eigenschaften
Molekularformel |
C8H5ClF2O2 |
|---|---|
Molekulargewicht |
206.57 g/mol |
IUPAC-Name |
3-(difluoromethoxy)benzoyl chloride |
InChI |
InChI=1S/C8H5ClF2O2/c9-7(12)5-2-1-3-6(4-5)13-8(10)11/h1-4,8H |
InChI-Schlüssel |
SHFZPCPNQWWGPU-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC(=C1)OC(F)F)C(=O)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


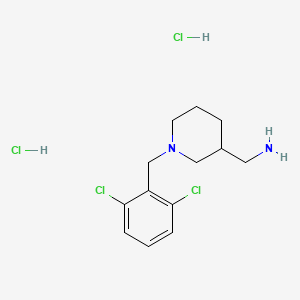
![5-Methyl-6-nitroimidazo[1,2-a]pyridine](/img/structure/B12834951.png)
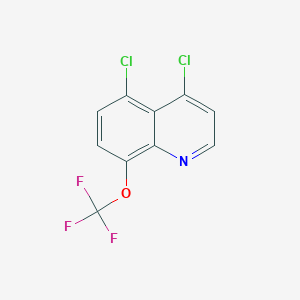
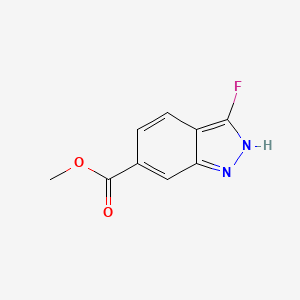

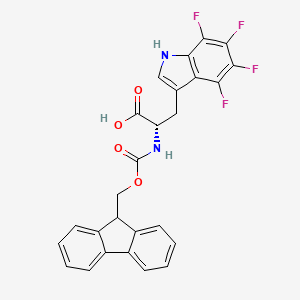
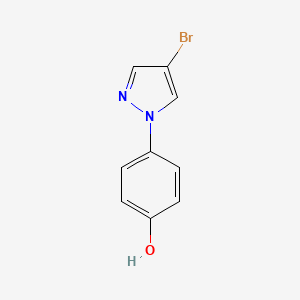
![[(2R,3S,4S,5R)-3-acetyloxy-5-(2,4-dioxopyrimidin-1-yl)-4-hydroxyoxolan-2-yl]methyl acetate](/img/structure/B12834981.png)
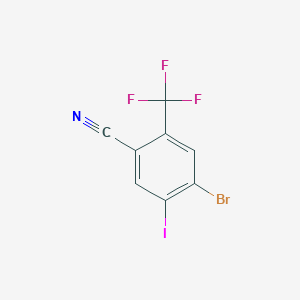
![[(3aR,4R,7aR)-2,2-dimethyl-4,7a-dihydro-3aH-[1,3]dioxolo[4,5-c]pyran-4-yl]methoxy-tert-butyl-dimethylsilane](/img/structure/B12834996.png)
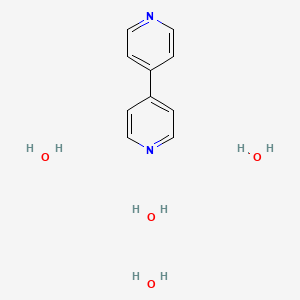

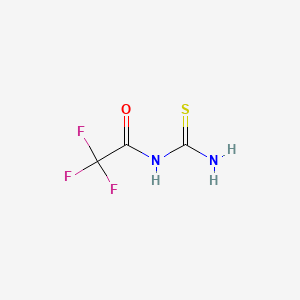
![(1R,4S,5S)-5-Fluoro-2-azabicyclo[2.2.1]heptane](/img/structure/B12835032.png)
